molecular formula C16H10ClIN2O3 B305708 (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione

(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione

Cat. No. B305708
M. Wt: 440.62 g/mol
InChI Key: CWIJFNUNFJEYHQ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione, also known as CLP-HI, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields.

Scientific Research Applications

(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These mechanisms contribute to the compound's antioxidant and anti-inflammatory activities, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the inhibition of ROS production, the modulation of cytokine expression, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione, including the development of novel therapeutic agents based on its structure, the exploration of its potential applications in other scientific fields, such as neurology and immunology, and the investigation of its potential side effects and toxicity in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for the treatment of various diseases.

Synthesis Methods

(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of 4-chlorophenylhydrazine with 4-hydroxy-3-iodobenzaldehyde, followed by the addition of imidazolidine-2,4-dione. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

properties

Product Name

(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione

Molecular Formula

C16H10ClIN2O3

Molecular Weight

440.62 g/mol

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C16H10ClIN2O3/c17-10-2-4-11(5-3-10)20-15(22)13(19-16(20)23)8-9-1-6-14(21)12(18)7-9/h1-8,21H,(H,19,23)/b13-8+

InChI Key

CWIJFNUNFJEYHQ-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)I)/NC2=O)Cl

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)NC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)NC2=O)Cl

Origin of Product

United States

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